2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde
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Overview
Description
2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde is a complex organic compound that features a thiolane ring with an aminomethyl group and a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde typically involves multi-step organic reactions. One common approach is the reaction of a thiolane derivative with an aminomethylating agent under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide
- 3-(aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl derivatives .
Uniqueness
What sets 2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H13NO4S/c8-4-7(6(10)3-9)1-2-13(11,12)5-7/h3,6,10H,1-2,4-5,8H2 |
InChI Key |
RAAJUZGBIHKFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1(CN)C(C=O)O |
Origin of Product |
United States |
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